molecular formula C7H9NO3 B099259 3-Ethyl-5-methylisoxazole-4-carboxylic acid CAS No. 17147-85-2

3-Ethyl-5-methylisoxazole-4-carboxylic acid

Cat. No. B099259
CAS RN: 17147-85-2
M. Wt: 155.15 g/mol
InChI Key: RSWFHHWVFZWIMV-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylisoxazole-4-carboxylic acid is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a versatile scaffold in medicinal chemistry, often used in the synthesis of various biologically active compounds, including those with potential immunomodulatory and cytostatic properties .

Synthesis Analysis

The synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid and its derivatives can be achieved through various synthetic routes. One approach involves the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, which, when protected with a 5,5-dimethyl-1,3-dioxanyl group, allows for the smooth lithiation at the 5-methyl position. The resulting lithio anion can be quenched with different electrophiles to yield a variety of 5-functionalized 3-isoxazolyl carboxylic acid derivatives . Another method includes the deamination of the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, which leads to the formation of the ethyl ester of 3-methylisoxazole-4-carboxylic acid, a precursor for immunomodulatory agents .

Molecular Structure Analysis

The molecular structure of 3-Ethyl-5-methylisoxazole-4-carboxylic acid derivatives can be complex, with the potential for various substituents to be added to the isoxazole ring. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for the creation of highly functionalized 3-(pyridin-3-yl)isoxazoles . Additionally, the structure of 5-arylisoxazole-3-hydroxamic acids has been studied, which can rearrange to form 3,4-substituted 1,2,5-oxadiazoles, with the structure of one derivative confirmed by single crystal X-ray analysis .

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. For example, the Willgerodt-Kindler reaction can be used to transform 4-acetyl isoxazole derivatives into homologated methyl esters . Furthermore, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles involves a one-pot reaction from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole . Additionally, the mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acids have shown thermal isomerization of the isoxazole ring and rearrangement processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by the nature of the substituents on the ring. For instance, the spectral properties of carbethoxy-substituted 12-methylisoxazolin-5-ones and their functional derivatives have been discussed, indicating that these acids are stronger when the carboxy group is in position 3 than in position 4 of the heterocycle . The cytostatic properties of 5-substituted derivatives of 3-methylisoxazolo[5,4-d]1,2,3-triazine-4-ones have also been evaluated, with some derivatives showing better activity than Dacarbazine, a known anticancer drug .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
    • Application : It is used as a reactant in various chemical reactions .
    • Methods of Application : The specific methods of application can vary depending on the reaction. For example, it can be used in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .
    • Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and other reactants used. Unfortunately, I couldn’t find any specific quantitative data or statistical analyses related to these applications .
    • Application : It can be used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .
    • Methods of Application : The specific methods of application can vary depending on the reaction. Unfortunately, I couldn’t find any specific experimental procedures or technical details for this application .
    • Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and other reactants used. Unfortunately, I couldn’t find any specific quantitative data or statistical analyses related to these applications .
    • Application : It can be used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .
    • Methods of Application : The specific methods of application can vary depending on the reaction. Unfortunately, I couldn’t find any specific experimental procedures or technical details for this application .
    • Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and other reactants used. Unfortunately, I couldn’t find any specific quantitative data or statistical analyses related to these applications .
    • Application : It can be used in the analysis of the AMIA coupling efficiency to the amino group located on the peptidyl resin .
    • Methods of Application : The specific methods of application can vary depending on the reaction. Unfortunately, I couldn’t find any specific experimental procedures or technical details for this application .
    • Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and other reactants used. Unfortunately, I couldn’t find any specific quantitative data or statistical analyses related to these applications .
    • Application : It can be used in the multicomponent condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid .
    • Methods of Application : The specific methods of application can vary depending on the reaction. Unfortunately, I couldn’t find any specific experimental procedures or technical details for this application .
    • Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reaction conditions and other reactants used. Unfortunately, I couldn’t find any specific quantitative data or statistical analyses related to these applications .

Safety And Hazards

The compound is classified as a combustible liquid . It has a flash point of 217.4 °F (103 °C) in a closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)4(2)11-8-5/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWFHHWVFZWIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366228
Record name 3-Ethyl-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-methylisoxazole-4-carboxylic acid

CAS RN

17147-85-2
Record name 3-Ethyl-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid
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